7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN
7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN
Brand Name:
Vulcanchem
CAS No.:
104343-33-1
VCID:
VC0012755
InChI:
InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1
SMILES:
C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Molecular Formula:
C13H25NO10
Molecular Weight:
355.34 g/mol
7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN
CAS No.: 104343-33-1
Main Products
VCID: VC0012755
Molecular Formula: C13H25NO10
Molecular Weight: 355.34 g/mol
CAS No. | 104343-33-1 |
---|---|
Product Name | 7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN |
Molecular Formula | C13H25NO10 |
Molecular Weight | 355.34 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1 |
Standard InChIKey | VCIPQQCYKMORDY-KBYFLBCBSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Synonyms | 2,6-dideoxy-2,6-imino-7-O-(beta-D-glucopyranosyl)-D-glycero-L-gulo-heptitol D-glycero-L-gulo-Heptitol, 2,6-dideoxy-7-O-beta-D-glucopyranosyl-2,6-imino- MDL 25637 MDL-25,637 |
PubChem Compound | 457676 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume